molecular formula C8H18N2O3 B2750085 Tert-butyl 2-(1-hydroxypropan-2-yl)hydrazinecarboxylate CAS No. 1785760-44-2

Tert-butyl 2-(1-hydroxypropan-2-yl)hydrazinecarboxylate

Cat. No. B2750085
CAS RN: 1785760-44-2
M. Wt: 190.243
InChI Key: ZZGJJWBOBPWDAU-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-hydroxypropan-2-yl)hydrazinecarboxylate is a chemical compound with the CAS Number: 1785760-44-2 . It has a molecular weight of 190.24 and its IUPAC name is tert-butyl 2- (1-hydroxypropan-2-yl)hydrazine-1-carboxylate . The compound is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18N2O3/c1-6(5-11)9-10-7(12)13-8(2,3)4/h6,9,11H,5H2,1-4H3,(H,10,12) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Synthesis and Characterization of Potential Mcl-1 Antagonists

A study focused on the synthesis and characterization of (E)-tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate and its derivatives as possible Mcl-1 antagonists. These compounds were identified using spectral data analysis and theoretical studies, including molecular electrostatic potential surface (MEPS) and frontier molecular orbital (FMO) analysis, to predict their biological target. The research highlighted their moderate potency against the Mcl-1 enzyme, indicating their potential application in developing novel therapeutic agents (Bhat et al., 2019).

Mechanistic Studies in Organic Synthesis

Another application involves the unexpected cleavage of C–S bond during the hydrazination of specific nicotinate derivatives. This research provided insights into the mechanistic pathways, supported by kinetic and computational DFT studies, highlighting the versatility of these compounds in organic synthesis and the potential for discovering novel reaction pathways (Nordin et al., 2016).

Development of Fluorescent Sensors

Research on hydroxypyrazole-based ligands, including tert-butyl 2-[1-[3-(4-cianophenyl)-5-hydroxy-1-phenyl-1H-pyrazol-4-yl]ethylidene]hydrazinecarboxylate, demonstrated their application as fluorescent sensors for Zn(II) ions. These studies revealed the compounds' ability to coordinate Zn(II) ions with significant Stokes shifts in emission spectra, indicating their use in developing sensitive and selective sensors for metal ions (Formica et al., 2018).

Scalable Synthesis for Chemical Research

The scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction showcases another application. This synthesis process represents a significant improvement over previous methods in terms of scalability, yield, safety, and cost, underscoring the role of these compounds in facilitating efficient and safer chemical syntheses (Bunker et al., 2011).

Catalyst Development in Organic Reactions

A study on iron(III) and cobalt(III) complexes with both tautomeric forms of aroylhydrazone ligands highlights their application as catalysts in the microwave-assisted oxidation of alcohols. This research demonstrates the potential of these complexes in catalyzing efficient and selective synthesis of ketones, contributing to advancements in green chemistry and catalysis (Sutradhar et al., 2016).

properties

IUPAC Name

tert-butyl N-(1-hydroxypropan-2-ylamino)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c1-6(5-11)9-10-7(12)13-8(2,3)4/h6,9,11H,5H2,1-4H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGJJWBOBPWDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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